molecular formula C15H24O2 B1582982 2,2-Bis(4-oxocyclohexyl)propane CAS No. 7418-16-8

2,2-Bis(4-oxocyclohexyl)propane

Cat. No. B1582982
CAS RN: 7418-16-8
M. Wt: 236.35 g/mol
InChI Key: HAWVCXABNZBPED-UHFFFAOYSA-N
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Description

“2,2-Bis(4-oxocyclohexyl)propane” is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.35 . Its IUPAC name is 4,4’-(propane-2,2-diyl)dicyclohexanone . It appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of “2,2-Bis(4-oxocyclohexyl)propane” consists of a propane-2,2-diyl group (a three-carbon chain with the two end carbons each bonded to an additional group) with a 4-oxocyclohexyl group attached to each of the two end carbons .


Physical And Chemical Properties Analysis

“2,2-Bis(4-oxocyclohexyl)propane” is a solid at 20 degrees Celsius . It has a melting point range of 161.0 to 165.0 degrees Celsius . It is air-sensitive and should be stored under inert gas .

Scientific Research Applications

Biodegradation and Environmental Impact

2,2-Bis(4-oxocyclohexyl)propane, also known as Bisphenol A (BPA), has significant implications in environmental science, particularly concerning its biodegradability and impact on ecosystems. Research demonstrates its role as an Endocrine Disrupting Chemical (EDC) and the necessity of assessing its fate in the natural environment. A study by Chhaya and Gupte (2013) found that the enzyme laccase, in a reverse micelles system, can effectively degrade BPA, indicating potential for bioremediation strategies (Chhaya & Gupte, 2013).

Analytical Techniques and Chemical Properties

The analysis and purification of 2,2-Bis(4-oxocyclohexyl)propane are crucial in understanding its properties and applications. Gaughan and Schabron (1984) used high-performance liquid chromatography (HPLC) to separate its isomers and impurities, demonstrating the compound's complex nature and the need for precise analytical methods (Gaughan & Schabron, 1984).

Dental and Medical Applications

In medical applications, especially in dentistry, derivatives of 2,2-Bis(4-oxocyclohexyl)propane like Bis-GMA are widely used. Pereira et al. (2002) explored the polymerization of Bis-GMA and its effects, revealing its importance in developing dental composites with improved properties (Pereira, Nunes, & Kalachandra, 2002).

Catalysis and Polymerization Processes

The role of 2,2-Bis(4-oxocyclohexyl)propane in polymerization and catalysis is another significant area of research. Tagle, Diaz, and Campbell (1993) synthesized polyesters using this compound, highlighting its utility in creating materials with specific molecular weights and properties (Tagle, Diaz, & Campbell, 1993).

Environmental Toxicology

Understanding the environmental and health impacts of 2,2-Bis(4-oxocyclohexyl)propane is crucial. Kang, Aasi, and Katayama (2007) reviewed its endocrine-disruptive effects on aquatic organisms, emphasizing the need for comprehensive studies on its environmental toxicity (Kang, Aasi, & Katayama, 2007).

Advanced Material Science

The compound's application in advanced material science, particularly in creating spin clusters for magnetic applications, was explored by Ferguson et al. (2011). They reported the synthesis and properties of nickel- and cobalt-based spin clusters using Bis-tris propane (Ferguson, Schmidtmann, Brechin, & Murrie, 2011).

Safety And Hazards

The safety data sheet for “2,2-Bis(4-oxocyclohexyl)propane” advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It also suggests keeping people away from and upwind of any spill or leak .

properties

IUPAC Name

4-[2-(4-oxocyclohexyl)propan-2-yl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWVCXABNZBPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(=O)CC1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225151
Record name 4,4'-(1-Methylethylidene)biscyclohexan-1-one
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Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(4-oxocyclohexyl)propane

CAS RN

7418-16-8
Record name 4,4′-(1-Methylethylidene)bis[cyclohexanone]
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Record name 4,4'-(1-Methylethylidene)biscyclohexan-1-one
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Record name 7418-16-8
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Record name 4,4'-(1-Methylethylidene)biscyclohexan-1-one
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Record name 4,4'-(1-methylethylidene)biscyclohexan-1-one
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Synthesis routes and methods

Procedure details

The process described in Japanese Patent Laid-Open Publication No. 59742/1992, however, has a problem of using expensive alicyclic diol. If 2,2-bis(4-hydroxyphenyl)propane that is relatively inexpensive is used as a starting material, reactions of two steps, namely, hydrogenation reaction of 2,2-bis(4-hydroxyphenyl)propane and oxidation reaction of 2,2-bis(4-hydroxycyclohexyl)propane obtained by the hydrogenation reaction, must be conducted to produce 2,2-bis(4-oxocyclohexyl)propane, so that the process becomes complicated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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